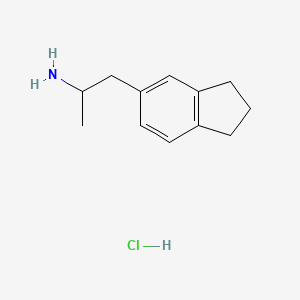

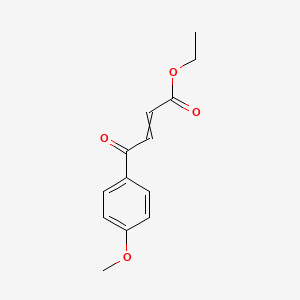

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

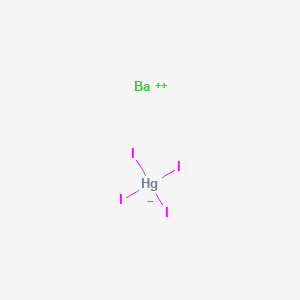

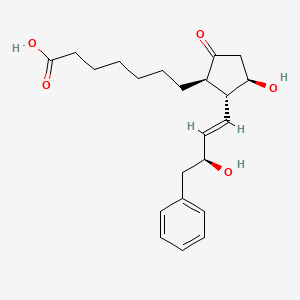

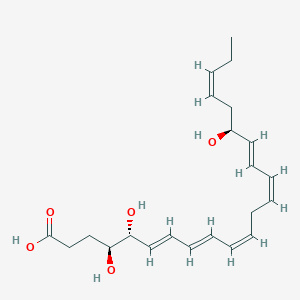

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is a chemical compound. Its molecular formula is C13H16O4 . It is related to 4-Methoxybenzyl alcohol, which is used in the preparation of semiconductors, nanosheets, and nanocrystals .

Synthesis Analysis

The synthesis of related compounds involves various chemical organic reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is complex. It is related to 4-Methoxybenzyl alcohol, which has a molecular formula of C8H10O2 and a molecular weight of 138.17 g/mol .Physical And Chemical Properties Analysis

Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate is a solid at 20°C . It has a molecular weight of 206.24 .Aplicaciones Científicas De Investigación

Crystal Packing Interactions : Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate exhibits unique crystal packing interactions involving nonhydrogen bonding types such as N⋯π and O⋯π interactions, along with a C–H⋯N hydrogen bond, contributing to the formation of a simple 1-D double-column structure in crystals (Zhang, Wu, & Zhang, 2011).

Synthesis of Highly Substituted Compounds : This compound is involved in the synthesis of highly substituted 2H-Azirine-2-carboxylates, showcasing its versatility in organic synthesis (Patonay, Jekő, & Juhász-Tóth, 2008).

Structure Analysis : Research has been conducted on the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, revealing how molecules are connected by various interactions, forming a supramolecular layer (Flores et al., 2014).

Intramolecular Hydrogen Bonding : The compound has been utilized in studying intramolecular hydrogen bonding, important in understanding molecular tautomeric forms (Nye, Turnbull, & Wikaira, 2013).

C⋯π Interaction Studies : Research on C⋯π interaction of non-hydrogen bond type in related compounds contributes to a deeper understanding of electrostatic interactions in molecular structures (Zhang, Tong, Wu, & Zhang, 2012).

Enantioselective Sequential Hydrogenation : The compound plays a role in the highly enantioselective sequential hydrogenation process, important in producing compounds with specific stereochemistry (Meng, Zhu, & Zhang, 2008).

Use in Three-Component Coupling Method : It is used in the synthesis of unnatural α-amino esters via a regiocontrolled and diastereoselective method, demonstrating its utility in complex organic synthesis (Hopkins & Malinakova, 2007).

Inhibitor of Kynurenine-3-Hydroxylase : As an inhibitor of kynurenine-3-hydroxylase, it shows potential in neuroprotective agent development (Drysdale et al., 2000).

Antimicrobial Activity : The compound's derivatives have been studied for their antimicrobial activity, indicating its potential in pharmaceutical applications (Gein et al., 2020).

In Silico NLO Activities Screening : Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been screened for nonlinear optical (NLO) activities using DFT, highlighting its potential in material science (Kiven et al., 2023).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQHIPSJGRPIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696489 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127427-28-5 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.